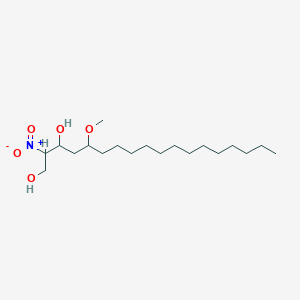
5-Methoxy-2-nitrooctadecane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-nitrooctadecane-1,3-diol is an organic compound with the molecular formula C19H39NO5 It is a diol, meaning it contains two hydroxyl groups (-OH), and it also features a methoxy group (-OCH3) and a nitro group (-NO2)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-nitrooctadecane-1,3-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the nitration of an octadecane derivative followed by the introduction of the methoxy and hydroxyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent functional group modifications. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-nitrooctadecane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methoxy-2-nitrooctadecane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-nitrooctadecane-1,3-diol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl and methoxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxyresorcinol: Another methoxy-substituted diol with different biological activities.
2-Methoxy-1,3-dinitrophenazine 5-oxide: A compound with similar functional groups but a different core structure.
Uniqueness
5-Methoxy-2-nitrooctadecane-1,3-diol is unique due to its specific combination of functional groups and long alkyl chain, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
109770-60-7 |
|---|---|
Formule moléculaire |
C19H39NO5 |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
5-methoxy-2-nitrooctadecane-1,3-diol |
InChI |
InChI=1S/C19H39NO5/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(25-2)15-19(22)18(16-21)20(23)24/h17-19,21-22H,3-16H2,1-2H3 |
Clé InChI |
LZSTXPJMDGMTSB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(CC(C(CO)[N+](=O)[O-])O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


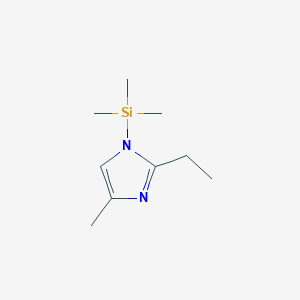
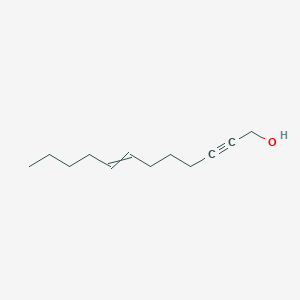
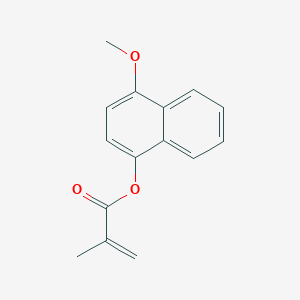
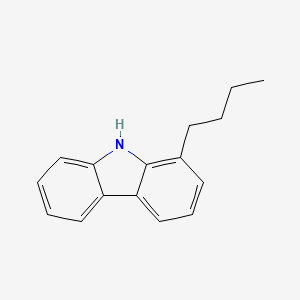
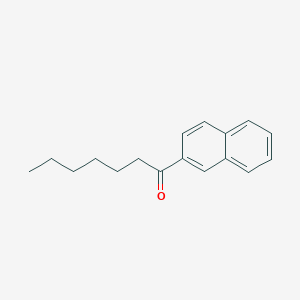
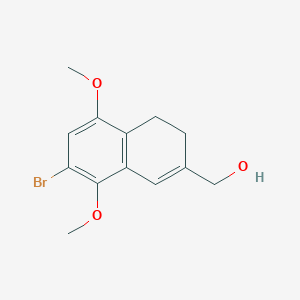
![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
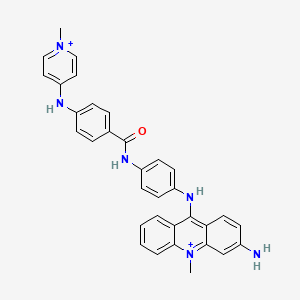
![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
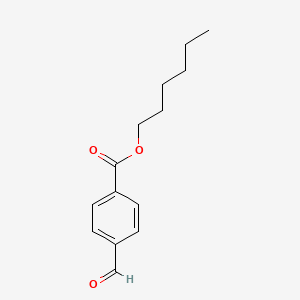
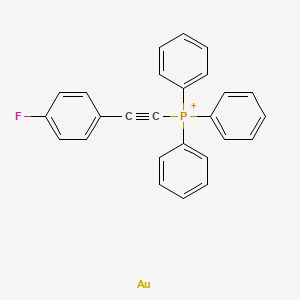
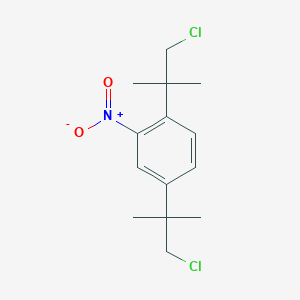
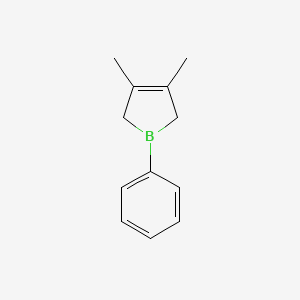
![N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N'-benzylcarbamimidothioic acid](/img/structure/B14314412.png)
